molecular formula C11H9IN2O2 B1404222 Benzyl 4-iodo-1H-pyrazole-1-carboxylate CAS No. 952338-83-9

Benzyl 4-iodo-1H-pyrazole-1-carboxylate

Cat. No.: B1404222
CAS No.: 952338-83-9
M. Wt: 328.11 g/mol
InChI Key: RMOBSWZFJWFDMF-UHFFFAOYSA-N
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Description

Benzyl 4-iodo-1H-pyrazole-1-carboxylate is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is notable for its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. The presence of both benzyl and iodine substituents on the pyrazole ring enhances its reactivity and versatility in chemical reactions.

Biochemical Analysis

Biochemical Properties

Benzyl 4-iodo-1H-pyrazole-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are crucial for cell signaling pathways. The compound’s interaction with these enzymes often involves binding to the active site, thereby preventing substrate access and subsequent enzyme activity. Additionally, this compound can form complexes with metal ions, influencing various biochemical processes .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to altered gene expression profiles. This modulation can result in changes in cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, this compound can affect metabolic pathways by inhibiting key enzymes involved in glycolysis and the citric acid cycle .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the enzyme’s active site. This binding can either be reversible or irreversible, depending on the nature of the interaction. Additionally, the compound can activate or inhibit signaling pathways by interacting with specific receptors or proteins. These interactions can lead to changes in gene expression, enzyme activity, and overall cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or pH extremes. Long-term exposure to the compound can lead to sustained changes in cellular processes, including prolonged inhibition of enzyme activity and altered gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and cellular changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For instance, the compound can inhibit enzymes involved in the glycolytic pathway, leading to reduced glucose metabolism. Additionally, it can affect the citric acid cycle by inhibiting key enzymes, resulting in altered metabolite levels and metabolic flux .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, the compound may be transported into the cell via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-iodo-1H-pyrazole-1-carboxylate typically involves the iodination of a pyrazole precursor. One common method includes the reaction of 1-benzyl-1H-pyrazole with iodine in the presence of a base, such as potassium carbonate, to yield the desired product . The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide under reflux conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-iodo-1H-pyrazole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like sodium azide or thiourea in polar solvents.

    Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide, while reducing agents may include sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used in cross-coupling reactions.

Major Products Formed: The major products depend on the specific reaction type. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Benzyl 4-iodo-1H-pyrazole-1-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Benzyl 4-iodo-1H-pyrazole-1-carboxylate is unique due to the combination of the benzyl and iodine substituents, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules and materials.

Properties

IUPAC Name

benzyl 4-iodopyrazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9IN2O2/c12-10-6-13-14(7-10)11(15)16-8-9-4-2-1-3-5-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOBSWZFJWFDMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)N2C=C(C=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

CbzCl (95% grade, 2.9 mL, 20 mmol) is added to a solution of 4-iodo-1H-pyrazole (2.97 g, 15.3 mmol) and Et3N (3.2 mL, 23 mmol) in toluene (30 mL) at 0° C. The mixture is stirred at 0° C. for 1 h and partitioned between EtOAc and aq. NaHCO3. The organic layer is dried over MgSO4, concentrated and chromatographed to afford the title compound as a white solid: 1H NMR (CDCl3) δ 8.20 (s, 1H), 7.72 (s, 1H), 7.50-7.31 (m, 5H), 5.46 (s, 2H).
Name
Quantity
2.9 mL
Type
reactant
Reaction Step One
Quantity
2.97 g
Type
reactant
Reaction Step One
Name
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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